molecular formula C13H9NO B126096 5-(Naphthalen-2-yl)-1,3-oxazole CAS No. 143659-20-5

5-(Naphthalen-2-yl)-1,3-oxazole

Cat. No. B126096
M. Wt: 195.22 g/mol
InChI Key: UQGCSVOKHFBQIP-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-1,3-oxazole is a chemical compound that belongs to the class of organic compounds known as phenylpyrroles . It contains a benzene ring linked to a pyrrole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of naphthalene-substituted aromatic esters, which could include 5-(Naphthalen-2-yl)-1,3-oxazole, has been achieved via Rh (III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process involves aryl imidates and oxa bicyclic alkenes .


Molecular Structure Analysis

The molecular structure of 5-(Naphthalen-2-yl)-1,3-oxazole has been analyzed using density functional theory (DFT) and other computational methods . The optimized molecular structure of the compound is calculated using DFT B3LYP/6-311G (d,p) method .


Chemical Reactions Analysis

Naphthalenes, including 5-(Naphthalen-2-yl)-1,3-oxazole, have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .

Scientific Research Applications

Biological Activities

Naphthalene derivatives have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . They play a vital role in the control of microbial infection .

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

Naphthalene-based compounds have been used in the synthesis of new biheterocyclic phosphonic α-amino esters of the 1,2,3-triazole-benzimidazole and 1,2,3-triazole-carbazole type . The compound naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1 H -1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .

Natural Occurrence and Biological Activities

Naphthalenes are a class of arenes, in which two benzene rings are fused in ortho position . They have been reported from plants, liverworts, fungi, and insects . Naphthalenes have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .

Synthesis of New Phosphonic Aminoester

A new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group has been synthesized . The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Peptide Enzyme Inhibitors

Aminophosphonates and their derivatives, which can be synthesized from naphthalene-based compounds, are known as peptide enzyme inhibitors due to their ability to mimic the transition states of amines and esters in biological processes . They also hold chelating attributes with pharmacological targets . Thus, interesting applications of aminophosphonates have been discovered in several areas of life, ranging from medicine to agrochemistry .

Powerful Reducing Agents

Naphthalenide compounds such as [LiNaph]/[NaNaph] have been reported to be even more powerful reducing agents than lithium/sodium itself . They have been intensely used due to their high reactivity .

Future Directions

Future research could focus on further exploring the synthetic utility of 2-naphthol, which is a key component of 5-(Naphthalen-2-yl)-1,3-oxazole, for the construction of diverse bioactive heterocyclic scaffolds . This could lead to the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

5-naphthalen-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGCSVOKHFBQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460853
Record name 5-(Naphthalen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthalen-2-yl)-1,3-oxazole

CAS RN

143659-20-5
Record name 5-(Naphthalen-2-yl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of N-benzylidenemethylamine 28i or 2-naphthaldehyde 29i and tosylmethylisocyanide (Tosmic) with K2CO3 as the base yielded 1-methyl-5-(2-naphthyl)-1H-imidazole 28 or 5-(2-naphthyl)-1,3-oxazole 29, respectively:
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